PPARγ Activity Elimination: Direct Comparison of LIBX-A401 vs. Rosiglitazone
LIBX-A401 was derived from rosiglitazone via systematic SAR that included N-methylation of the thiazolidinedione moiety to abolish the acidic character essential for PPARγ activity [1]. In direct comparative assays, LIBX-A401 exhibits no detectable PPARγ activity at 10 μM (IC50 > 10 μM), whereas rosiglitazone potently activates PPARγ with an EC50 of 36 nM, representing a >278-fold improvement in selectivity window [1]. This differentiation is critical because rosiglitazone's PPARγ agonism constitutes a major confounding variable in any study requiring unambiguous attribution of effects to ACSL4 inhibition.
| Evidence Dimension | PPARγ activity (IC50 / EC50) |
|---|---|
| Target Compound Data | IC50 > 10 μM (inactive) |
| Comparator Or Baseline | Rosiglitazone: EC50 = 36 nM |
| Quantified Difference | >278-fold improvement in selectivity (LIBX-A401 inactive vs. rosiglitazone active at nanomolar concentrations) |
| Conditions | PPARγ transactivation assay; human PPARγ |
Why This Matters
Researchers requiring unambiguous ACSL4 target validation without PPARγ-mediated confounding must select LIBX-A401 over rosiglitazone or other PPARγ-active analogs.
- [1] Mazhari Dorooee D, Ravez S, Vertommen D, et al. LIBX-A401: A Novel Selective Inhibitor of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode. Angew Chem Int Ed Engl. 2025 May;64(19):e202500518. doi: 10.1002/anie.202500518. View Source
